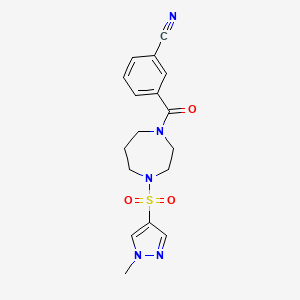

3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. Attached to this ring is a carbonyl group (C=O), a benzonitrile group (a benzene ring attached to a nitrile group, -C≡N), and a sulfonyl group (SO2) attached to a 1-methyl-1H-pyrazol-4-yl group .

Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. This could involve reactions like nucleophilic substitution, condensation, or cyclization .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The presence of the diazepane ring could introduce some strain into the molecule, potentially making it more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the polar sulfonyl, carbonyl, and nitrile groups in this compound would likely make it polar and potentially soluble in polar solvents .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Photoluminescent Materials

Platinum (II) complexes play a crucial role in the development of OLEDs due to their phosphorescent properties. The title compound, synthesized by reacting an aryl-substituted pyrazole with potassium tetrachloroplatinate, has been studied for its photophysical behavior. UV-Vis spectrometry reveals green fluorescence with a maximum at 514 nm. These properties make it a potential candidate for use in OLEDs, where efficient light emission is essential .

Cyclometalated Complexes for Optoelectronic Devices

Cyclometalated Pt (II) complexes, especially those containing bidentate ligands, exhibit improved luminescence. By combining aryl-substituted N-heterocyclic compounds (C^N ligands) with O^O ligands (such as 1,3-dicarbonyl compounds), researchers can fine-tune electronic and photophysical parameters. The title compound falls into this category, and its unique ligand combination may lead to novel optoelectronic materials .

Cytotoxic Agents and Medicinal Chemistry

While not explicitly studied for its cytotoxicity, the structural features of the compound suggest potential bioactivity. Researchers have designed and synthesized related derivatives with thiazolidine-2,4-dione moieties. Investigating the cytotoxicity of these derivatives could reveal their potential as anticancer agents .

Morpholine Derivatives and Drug Development

The presence of a morpholine ring in the compound (2-(1-methyl-1H-pyrazol-4-yl)morpholine) hints at its relevance in medicinal chemistry. Morpholine derivatives often exhibit interesting pharmacological properties. Further exploration of this aspect could uncover its potential as a drug scaffold .

Coordination Chemistry and Ligand Design

The synthesis of the title compound involves coordination chemistry, where ligands play a critical role. Researchers can explore variations of the ligand structure to fine-tune the properties of platinum (II) complexes. This compound contributes to the expanding library of suitable ligands for stable complexation .

Electrochemical Studies and Band Gap Calculations

Cyclic voltammetry studies provide insights into the electronic properties of the compound. By calculating the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and band gap values, researchers gain a deeper understanding of its behavior. These electrochemical studies contribute to the compound’s characterization and potential applications .

Mechanism of Action

Action Environment

Environmental factors matter! Temperature, pH, and other conditions influence the compound’s stability, efficacy, and overall impact. For instance, exposure to light or humidity could alter its properties.

: Sigma-Aldrich: 2-(1-Methyl-1H-pyrazol-4-yl)morpholine : BMC Chemistry: Synthesis, antileishmanial, antimalarial evaluation and molecular docking studies of some novel pyrazole derivatives : SpringerLink: Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-20-13-16(12-19-20)26(24,25)22-7-3-6-21(8-9-22)17(23)15-5-2-4-14(10-15)11-18/h2,4-5,10,12-13H,3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIADRCOCHOKCJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2590589.png)

![[1-(tert-butyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone](/img/structure/B2590590.png)

![3-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2590592.png)

![3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2590597.png)

![8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2590601.png)

![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2590603.png)

![1-Benzyl-3-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2590605.png)

![N-(2,4-dimethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2590610.png)